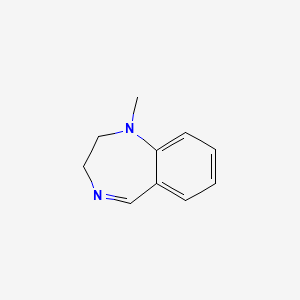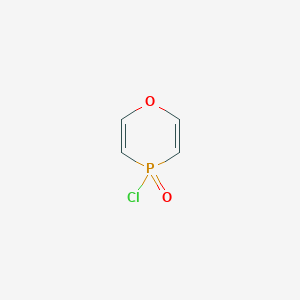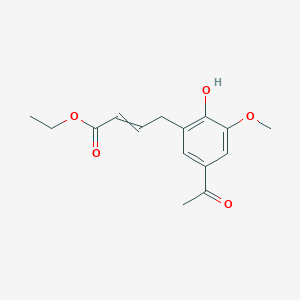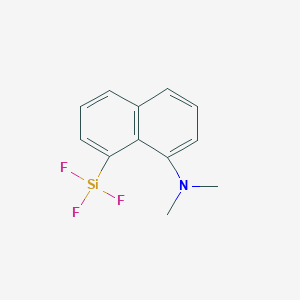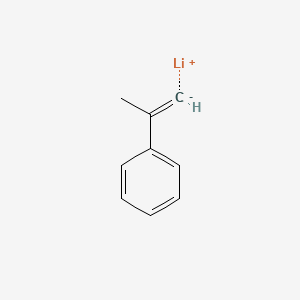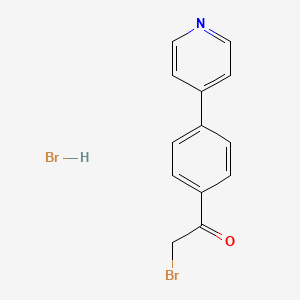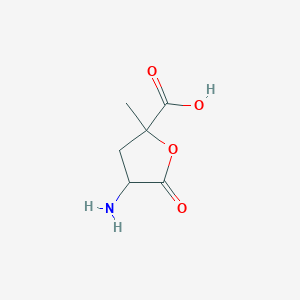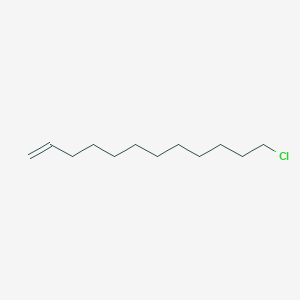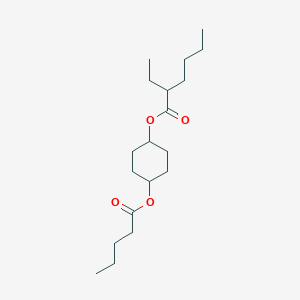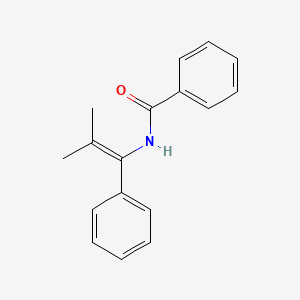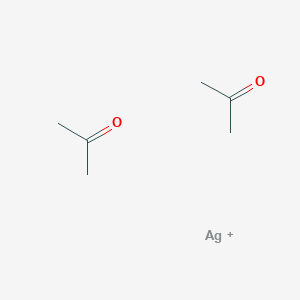![molecular formula C10H6F6O8S2 B14288365 Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 139278-62-9](/img/structure/B14288365.png)
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which impart significant reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of methyl 2,5-dihydroxybenzoate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions usually include low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into molecules, enhancing their reactivity and stability.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate involves the interaction of its trifluoromethanesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other compounds, resulting in modifications that alter their properties and functions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Triflidic acid
- Bistriflimide
Uniqueness
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is unique due to its specific structure, which combines the reactivity of trifluoromethanesulfonyl groups with the stability of a benzoate ester. This combination makes it particularly useful in applications where both high reactivity and stability are required. Compared to similar compounds, it offers a distinct balance of properties that can be tailored for specific research and industrial needs.
Properties
CAS No. |
139278-62-9 |
|---|---|
Molecular Formula |
C10H6F6O8S2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl 2,5-bis(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H6F6O8S2/c1-22-8(17)6-4-5(23-25(18,19)9(11,12)13)2-3-7(6)24-26(20,21)10(14,15)16/h2-4H,1H3 |
InChI Key |
SYVOHSVHIYKCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


